Dehydroergosterol

Catalog No.
S630182
CAS No.
516-85-8
M.F
C28H42O
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroergosterol

CAS Number

516-85-8

Product Name

Dehydroergosterol

IUPAC Name

(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H42O

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1

InChI Key

QSVJYFLQYMVBDR-CMNOFMQQSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C

Synonyms

dehydroergosterol, delta(5,7,9(11)22)-ergostatetraen-3-ol, ergosta-5,7,9(11),22-tetraen-3 beta-ol

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Application in Fluorescence Techniques

Scientific Field: Biochemistry and Cell Biology

Summary of the Application: DHE is used in fluorescence techniques to study cholesterol trafficking . It is the fluorescent sterol most structurally and functionally similar to cholesterol to date, making it a major asset for real-time probing and elucidating the sterol environment and intracellular sterol trafficking in living organisms .

Methods of Application: DHE is readily bound by cholesterol-binding proteins, incorporated into lipoproteins, and easily incorporated into cultured cells where it co-distributes with endogenous sterol . It can be incorporated from an ethanolic stock solution to cell culture media, from unilamellar vesicles by exchange/fusion with the plasma membrane, or from DHE-methyl-β-cyclodextrin (DHE-MβCD) complexes by exchange with the plasma membrane .

Results or Outcomes: The properties and behavior of DHE in protein-binding, lipoproteins, model membranes, biological membranes, lipid rafts/caveolae, and real-time imaging in living cells indicate that this naturally occurring fluorescent sterol is a useful mimic for probing the properties of cholesterol in these systems .

Application in Multiphoton Laser-Scanning Microscopy

Scientific Field: Biophysics

Summary of the Application: DHE is used in Multiphoton Laser-Scanning Microscopy (MPLSM) to observe sterol-enriched areas of the plasma membrane (PM) of living cells .

Methods of Application: MPLSM enables the excitation of DHE at infrared wavelengths that many laser-scanning microscopy systems are able to transmit effectively and that are less harmful to the cell . With the incorporation of DHE into living cells and the advent of MPLSM, real-time images of the cellular distribution of DHE can be obtained .

Results or Outcomes: In studies involving murine L-cell (Larpt-+K−) fibroblasts, DHE is shown to exhibit strong cluster patterns within the PM .

Application in Structure Analysis

Scientific Field: Structural Biology

Summary of the Application: DHE is used in structure analysis to understand the interaction of sterols with other molecules .

Methods of Application: The structure of DHE is analyzed in detail to understand its interaction with other molecules .

Results or Outcomes: The structural analysis of DHE provides insights into its interaction with other molecules and its role in various biological processes .

Application in Lipid Raft Studies

Scientific Field: Cell Biology

Methods of Application: DHE is incorporated into living cells, and its distribution is observed using fluorescence techniques . The observed patterns of DHE distribution provide insights into the organization of lipid rafts .

Results or Outcomes: Studies have shown that DHE exhibits strong cluster patterns within the plasma membrane, indicating the presence of cholesterol-rich lipid rafts .

Application in Sterol-Protein Interaction Studies

Scientific Field: Biochemistry

Summary of the Application: DHE is used to study cholesterol-protein interactions . It helps in understanding how cholesterol interacts with various proteins in the cell .

Methods of Application: DHE is incorporated into cells, and its interaction with proteins is studied using various biochemical techniques .

Results or Outcomes: The studies provide insights into the nature of cholesterol-protein interactions and their role in various biological processes .

Application in Intracellular Cholesterol Transport Studies

Summary of the Application: DHE is used to study intracellular cholesterol transport . It helps in understanding how cholesterol is transported within the cell .

Methods of Application: DHE is incorporated into cells, and its movement is tracked using fluorescence techniques .

Results or Outcomes: The studies provide insights into the mechanisms of intracellular cholesterol transport .

Dehydroergosterol is a naturally occurring sterol derived from ergosterol, characterized by the presence of additional double bonds in its structure. It is recognized for its fluorescent properties, which make it a valuable tool in biological studies, particularly in understanding membrane dynamics and cholesterol trafficking. The compound's chemical formula is C₂₇H₄₆O, and it is structurally similar to cholesterol, allowing it to mimic many of cholesterol's functions within biological membranes .

DHE's primary mechanism of action in scientific research lies in its ability to substitute for cholesterol in cell membranes while offering the advantage of fluorescence. This allows researchers to track the movement and distribution of sterols within cells using fluorescence microscopy techniques []. DHE readily binds to cholesterol-binding proteins, making it a valuable tool for studying intracellular sterol trafficking [].

The synthesis of dehydroergosterol typically involves the dehydration of ergosterol. This process can be catalyzed by various reagents, including nitric acid or mercuric nitrate, leading to the formation of new double bonds in the sterol structure. The general reaction pathway includes:

  • Formation of Ergosterol Acetate: Ergosterol is first converted to ergosterol acetate.
  • Dehydration: The ergosterol acetate undergoes dehydration to form dehydroergosterol, introducing a double bond into the C ring of the sterol .

Dehydroergosterol exhibits several biological activities, primarily due to its structural similarity to cholesterol. It plays a significant role in membrane fluidity and stability. Studies have shown that dehydroergosterol can influence lipid bilayer properties and membrane organization, making it useful in research on membrane dynamics and cellular processes . Its fluorescence characteristics allow researchers to visualize sterol dynamics in living cells, aiding in the study of cholesterol transport and metabolism .

Dehydroergosterol can be synthesized through various methods:

  • Chemical Synthesis: Involves the dehydration of ergosterol using catalysts like nitric acid or mercuric nitrate.
  • Biological Synthesis: Some microorganisms can produce dehydroergosterol naturally through enzymatic pathways that modify ergosterol.
  • Photochemical Methods: Exposure to UV light can also facilitate the conversion of ergosterol to dehydroergosterol under specific conditions .

Dehydroergosterol has several applications in scientific research:

  • Fluorescent Probe: Used as a fluorescent marker to study lipid dynamics and membrane structures.
  • Model for Cholesterol Studies: Serves as an analogue for cholesterol in research related to membrane biophysics and pharmacology.
  • Investigating Membrane Interactions: Helps elucidate the interactions between sterols and membrane proteins, contributing to our understanding of cellular signaling pathways .

Research has demonstrated that dehydroergosterol interacts with various biomolecules and membrane components:

  • Membrane Lipids: It influences the organization and fluidity of lipid bilayers, similar to cholesterol.
  • Proteins: Studies indicate that dehydroergosterol can affect the activity and conformation of certain membrane proteins, impacting cellular signaling and transport mechanisms .
  • Sterol Transport Proteins: Dehydroergosterol has been shown to interact with sterol carrier proteins, facilitating sterol uptake in cells .

Dehydroergosterol shares structural similarities with several other sterols. Here are some comparable compounds:

CompoundStructure SimilarityUnique Features
CholesterolHighMost abundant sterol in animal membranes
ErgosterolModeratePrecursor to dehydroergosterol
SitosterolModeratePlant sterol with different biological roles
CampesterolModerateFound in plant membranes
BrassicasterolModeratePresent in cruciferous plants

Uniqueness of Dehydroergosterol

Dehydroergosterol is unique due to its specific fluorescence properties and its ability to mimic cholesterol while providing insights into sterol dynamics within biological membranes. Its distinctive behavior under various conditions makes it a critical tool for studying lipid interactions and cellular processes .

XLogP3

6.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

394.323565959 g/mol

Monoisotopic Mass

394.323565959 g/mol

Heavy Atom Count

29

UNII

123R6KJQ51

Wikipedia

Dehydroergosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Last modified: 08-15-2023
1.McIntosh, A.L.,Atshaves, B.P.,Huang, H., et al. Fluorescence techniques using dehydroergosterol to study cholesterol trafficking. Lipids 43(12), 1185-1208 (2008).

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